molecular formula C11H16N2O3 B4879489 N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea

N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea

Cat. No.: B4879489
M. Wt: 224.26 g/mol
InChI Key: DLQSWIJLLQJSEG-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea is an organic compound with a complex structure that includes a methoxyphenoxy group and a methylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethylamine. This intermediate is synthesized by reacting guaiacol with 1,2-dichloroethane to form 2-(2-methoxyphenoxy)ethanol, which is then converted to 2-(2-methoxyphenoxy)ethylamine through a series of reactions involving chloroethane and potassium phthalimide .

The final step involves reacting 2-(2-methoxyphenoxy)ethylamine with methyl isocyanate under controlled conditions to form N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea. The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.

Major Products Formed

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, in the context of beta-blockers, it interacts with adrenergic receptors to exert its hypotensive effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-12-11(14)13-7-8-16-10-6-4-3-5-9(10)15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQSWIJLLQJSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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